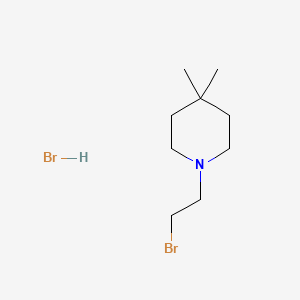
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4,4-dimethylpiperidine hydrobromide is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the piperidine ring, along with two methyl groups at the 4-position of the ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4,4-dimethylpiperidine hydrobromide typically involves the alkylation of 4,4-dimethylpiperidine with 2-bromoethanol, followed by the formation of the hydrobromide salt. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(2-bromoethyl)-4,4-dimethylpiperidine hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-4,4-dimethylpiperidine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromoethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated or carbonylated compounds.
Scientific Research Applications
1-(2-Bromoethyl)-4,4-dimethylpiperidine hydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the preparation of various heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4,4-dimethylpiperidine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)piperidine hydrobromide
- 2-Bromoethylamine hydrobromide
- 4-Bromopiperidine hydrobromide
Uniqueness
1-(2-Bromoethyl)-4,4-dimethylpiperidine hydrobromide is unique due to the presence of the 4,4-dimethyl substitution on the piperidine ring. This structural feature can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds. The specific arrangement of functional groups also allows for selective interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C9H19Br2N |
|---|---|
Molecular Weight |
301.06 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4,4-dimethylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-9(2)3-6-11(7-4-9)8-5-10;/h3-8H2,1-2H3;1H |
InChI Key |
JQMKIDYTULDTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCBr)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
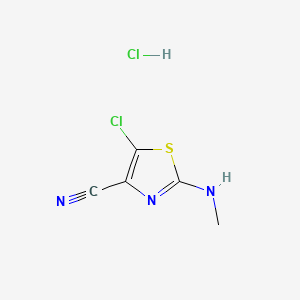
![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
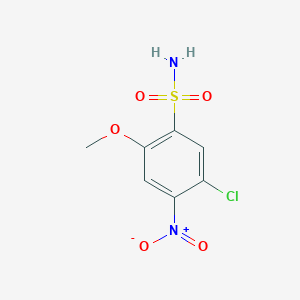
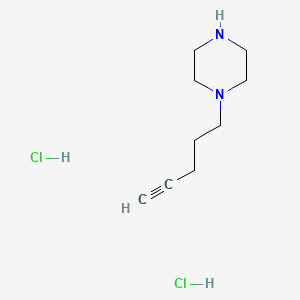
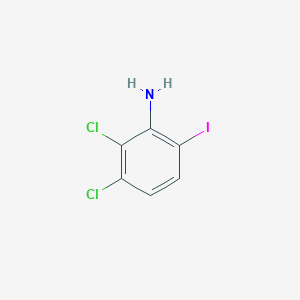
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)

![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
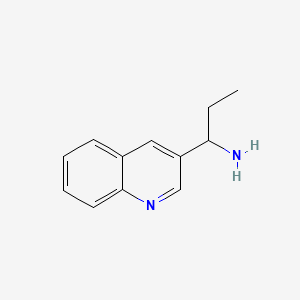
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
